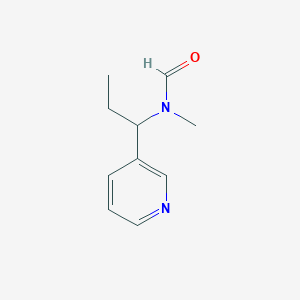
N-methyl-N-(1-pyridin-3-ylpropyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-methyl-N-(1-pyridin-3-ylpropyl)formamide" appears to be a specific compound that may fall under the broader category of pyridine derivatives. These compounds have been extensively studied for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The synthesis, structure, and properties of such compounds are of significant interest due to their potential applications.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves catalytic reactions and the use of formamide as a key reagent. For instance, the acid-free silver-catalyzed cross-dehydrogenative carbamoylation of pyridines with unprotected formamide and N-methyl formamide demonstrates a method for direct synthesis of primary pyridylcarboxamides from unfunctionalized pyridines through the cleavage of two C–H bonds (Han et al., 2016).
Molecular Structure Analysis
The structure of related N-formamides and their analogs has been analyzed through various techniques, including crystallography and NMR spectroscopy. Studies on N-(azol-N-yl) formamides have contributed to understanding the Z and E configurations of the amide bond and their influence on molecular stability and interactions (Salazar et al., 1993).
Chemical Reactions and Properties
Pyridine derivatives, including those similar to "N-methyl-N-(1-pyridin-3-ylpropyl)formamide," undergo various chemical reactions. For example, the reaction of pyridine N-oxides with formamide can lead to the introduction of carbamoyl groups at the pyridine ring, demonstrating the compound's reactivity and potential for further functionalization (Koyama et al., 1977).
科学的研究の応用
Biological Effects of Related Compounds
Research on related acetamide, formamide, and their mono- and dimethyl derivatives has primarily focused on understanding the toxicological profiles of these compounds. Kennedy (2001) provided an extensive review of the biological consequences of exposure to these chemicals, highlighting their commercial importance and the need for updated information on their biological effects Kennedy, 2001.
Heterocyclic N-Oxide Molecules in Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including those from pyridine, have shown significant utility in organic synthesis, catalysis, and drug development. Li et al. (2019) highlighted the importance of heterocyclic N-oxide motifs in creating metal complexes, designing catalysts, and synthesizing compounds with anticancer, antibacterial, and anti-inflammatory activities Li et al., 2019.
Xylan Derivatives for Drug Delivery
The chemical modification of xylan into biopolymer ethers and esters offers potential applications in drug delivery. Petzold-Welcke et al. (2014) described the synthesis of novel xylan esters and their ability to form nanoparticles, which could be utilized for drug delivery applications Petzold-Welcke et al., 2014.
Chemical Inhibitors of Cytochrome P450 Isoforms
In the context of drug metabolism and potential drug-drug interactions, the selectivity and potency of chemical inhibitors for Cytochrome P450 isoforms have been critically reviewed. Such insights are crucial for understanding the metabolic pathways of drugs and predicting interactions Khojasteh et al., 2011.
NMP in Pharmaceutical Applications
N-Methyl-2-pyrrolidone (NMP), a strong solubilizing agent, has significant applications in pharmaceutical sciences, showcasing the utility of N-alkyl pyrrolidone derivatives in enhancing drug solubility and formulation. Jouyban et al. (2010) discussed the physicochemical properties, solubilization efficacy, toxicity, and side effects of NMP, indicating its role as a valuable pharmaceutical solvent Jouyban et al., 2010.
Safety And Hazards
将来の方向性
The future directions for the study and application of “N-methyl-N-(1-pyridin-3-ylpropyl)formamide” are not specified in the search results. However, formamides and pyridinium salts have been extensively researched due to their biological interests and synthetic utility54.
特性
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylpropyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(12(2)8-13)9-5-4-6-11-7-9/h4-8,10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCIYYMDEHTYGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N(C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394669 |
Source


|
| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |
CAS RN |
887355-12-6 |
Source


|
| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

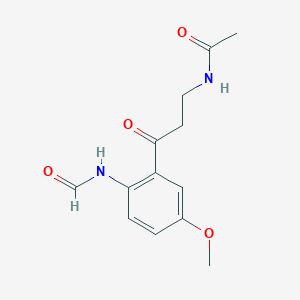
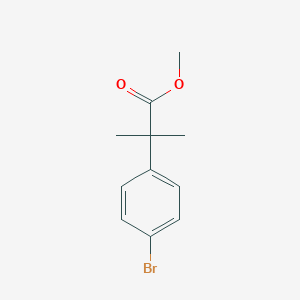
![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)
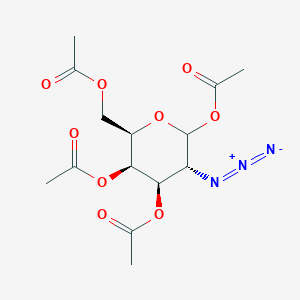
![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)


![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)
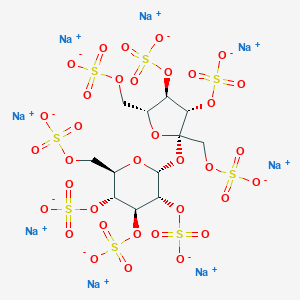

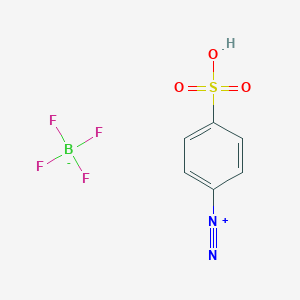
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)